molecular formula C8H7BrO B140003 2-Bromoacetophenone CAS No. 70-11-1

2-Bromoacetophenone

Cat. No.: B140003
CAS No.: 70-11-1
M. Wt: 199.04 g/mol
InChI Key: LIGACIXOYTUXAW-UHFFFAOYSA-N
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Description

2-Bromoacetophenone, also known as phenacyl bromide, is a crystalline powder with a sharp odor. It is a highly toxic and corrosive compound, known for its lachrymatory effects. The molecular formula of this compound is C8H7BrO, and it has a melting point of 48-51°C . This compound is primarily used as an intermediate in pharmaceuticals and other fine chemical industries .

Preparation Methods

2-Bromoacetophenone can be synthesized through several methods:

In industrial settings, the bromination of acetophenone is the most commonly used method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Bromoacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromoacetophenone is extensively utilized in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It serves as a precursor for various derivatives, including indolizines, pyridines, and thiazoles.

Synthesis of Indolizines

A notable application is the microwave-mediated synthesis of indolizines through a one-pot reaction involving this compound, pyridine, and acetylene, catalyzed by basic Al₂O₃. This method has shown excellent yields and efficiency .

Nucleophilic Substitution Reactions

Research has demonstrated that this compound reacts with azole derivatives (e.g., imidazole, benzimidazole) via nucleophilic substitution. Computational studies using Density Functional Theory (DFT) have elucidated the reaction mechanisms and optimized conditions for these transformations .

Medicinal Chemistry

This compound is recognized for its role as an irreversible inactivator of human liver aldehyde dehydrogenase isoenzymes E1 and E2. This property is significant in drug development, particularly for compounds targeting metabolic pathways .

Synthesis of Bioactive Compounds

The compound has been employed to synthesize various bioactive molecules, such as N-substituted anthranilates through alkylation reactions . These derivatives have potential therapeutic applications due to their biological activity.

Analytical Chemistry

In analytical applications, this compound is used for the selective derivatization of cytosine moieties in DNA methylation studies. This derivatization enables the determination of global DNA methylation levels using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with spectrofluorimetric detection .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Synthesis Efficient synthesis of indolizines via microwave-assisted reactions.
Medicinal Chemistry Irreversible inhibition of aldehyde dehydrogenase isoenzymes E1 and E2.
Analytical Chemistry Derivatization method for quantifying DNA methylation using RP-HPLC.
Nucleophilic Substitution Computational analysis of reactions with azole derivatives; optimized conditions established.

Mechanism of Action

The mechanism of action of 2-Bromoacetophenone involves its role as an electrophilic aromatic substitution reagent. The bromine atom serves as a leaving group, facilitating the substitution reaction on the aromatic ring. It also acts as an acylating agent, reacting with nucleophiles to form ketones and esters .

Comparison with Similar Compounds

2-Bromoacetophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of various organic compounds and its role as an inactivator of specific enzymes.

Biological Activity

2-Bromoacetophenone (C8_8H7_7BrO), also known as phenacyl bromide, is an organobromide compound widely recognized for its biological activities and utility in organic synthesis. This article explores the compound's biological activity, including its interactions with biological systems, cytotoxic properties, and potential therapeutic applications.

This compound is synthesized primarily through the bromination of acetophenone using N-bromosuccinimide (NBS) under various conditions. A mechanochemical approach has been reported, yielding high purity and efficiency with minimal solvent use, which aligns with green chemistry principles . The compound exhibits a melting point of approximately 48-51 °C and is characterized by its lachrymatory properties, making it a potent irritant .

1. Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on prostate cancer cells (PC-3 and DU145), the compound demonstrated moderate cytotoxicity with IC50_{50} values in the low micromolar range . The selectivity of this compound for tumor cells over normal cells suggests potential for targeted cancer therapies.

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

Cell LineIC50_{50} (µM)Selectivity Index (Tumor/Normal)
PC-3181.5
DU145301.2
HeLa251.3
MCF-7401.1
RWPE-130-

Data derived from cytotoxicity assays conducted on multiple cell lines .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by cell cycle analysis and Annexin V/PI assays, which indicated that the compound triggers apoptotic pathways similar to those observed with other known antitumor agents .

3. Interaction with Biological Molecules

Studies have shown that this compound can interact with DNA, potentially stabilizing certain DNA structures such as G-quadruplexes. This interaction may contribute to its biological activity, particularly in the context of cancer therapy where targeting telomeric DNA structures is a viable strategy .

Case Study 1: Prostate Cancer Treatment

A recent investigation assessed the efficacy of this compound in treating prostate cancer models. The study highlighted its ability to selectively inhibit tumor growth while sparing normal prostate cells, indicating a promising therapeutic index for further development in clinical settings.

Case Study 2: Mechanochemical Synthesis Application

In an educational setting, students successfully synthesized this compound using mechanochemical methods, demonstrating its versatility as a teaching tool for green chemistry practices while also emphasizing its biological relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromoacetophenone, and how are reaction conditions optimized to minimize byproducts?

  • This compound is typically synthesized via bromination of acetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Key parameters include temperature control (20–40°C), solvent choice (e.g., CCl₄ or CHCl₃), and stoichiometric ratios to avoid over-bromination. Side products like 2,4-dibromoacetophenone may form if excess bromine is used .
  • Methodological Tip : Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is this compound used as a derivatizing agent in HPLC analysis of carboxylic acids?

  • This compound reacts with carboxylic acids to form phenacyl esters, enhancing UV detectability. The protocol involves:

Dissolving the acid in acetone or acetonitrile.

Adding this compound and a catalyst (e.g., K₂CO₃ or 18-crown-6).

Heating at 60–80°C for 1–2 hours.
Example applications: Analysis of fatty acids in biological samples .

  • Validation : Confirm derivatization efficiency using spiked recovery experiments and internal standards .

Advanced Research Questions

Q. How does this compound inhibit human liver aldehyde dehydrogenase (ALDH) isoenzymes E1 and E2, and what experimental controls are critical in these studies?

  • This compound acts as an irreversible inhibitor by alkylating cysteine residues in ALDH active sites. Experimental design should include:

  • Controls : Pre-incubation with substrates (e.g., NAD⁺) to assess competitive inhibition.
  • Assay Conditions : Use purified isoenzymes (E1/E2) in Tris-HCl buffer (pH 7.4) with DTT to maintain redox stability.
  • Validation : SDS-PAGE or mass spectrometry to confirm covalent adduct formation .

Q. What strategies resolve contradictions in reported inhibitory activity of this compound against protein tyrosine phosphatases (PTPs)?

  • Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Best practices:

Use recombinant PTPs (e.g., PTPN6) to eliminate isoform variability.

Standardize assay buffers (e.g., 25 mM HEPES, 1 mM DTT).

Validate inhibition kinetics (IC₅₀) via dose-response curves .

  • Troubleshooting : Test for non-specific thiol reactivity using control inhibitors (e.g., iodoacetamide) .

Q. How can solid-phase reagents improve the synthesis of fluorinated analogs (e.g., 2-fluoroacetophenone) from this compound?

  • Solid-phase fluorine sources (e.g., polymer-supported KF) reduce side reactions and simplify purification. Protocol:

React this compound with the fluorine source in anhydrous THF at 50°C.

Monitor via ¹⁹F NMR for real-time reaction tracking.

Filter to remove spent reagent, then isolate via distillation .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in moisture-sensitive reactions?

  • This compound reacts with moisture to release HBr, causing corrosion and toxicity. Mitigation steps:

  • Use anhydrous solvents (e.g., molecular sieves).
  • Conduct reactions under inert gas (N₂/Ar).
  • Equip labs with HBr scrubbers and PPE (gloves, goggles, fume hoods) .

Q. Analytical Challenges

Q. How do researchers address variability in this compound purity across commercial batches for enzyme studies?

  • QC Measures :

Characterize batches via GC-MS or HPLC (≥98% purity).

Pre-treat with activated charcoal to remove oxidizing impurities.

Validate biological activity using positive controls (e.g., disulfiram for ALDH inhibition) .

Q. Ecological and Toxicological Data Gaps

Q. Why is there limited ecological toxicity data for this compound, and how can researchers fill these gaps?

  • Current MSDS lack ecotoxicity profiles (e.g., LC₅₀ for aquatic organisms). Proposed studies:

  • Acute toxicity assays using Daphnia magna or Danio rerio.
  • Biodegradation studies under OECD 301 guidelines .

Properties

IUPAC Name

2-bromo-1-phenylethanone
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InChI

InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

LIGACIXOYTUXAW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CBr
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Molecular Formula

C6H5COCH2Br, C8H7BrO
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DSSTOX Substance ID

DTXSID2049426
Record name 2-Bromoacetophenone
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Molecular Weight

199.04 g/mol
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Physical Description

Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS]
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Vapor Pressure

0.01 [mmHg]
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CAS No.

70-11-1
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Synthesis routes and methods I

Procedure details

Reaction of acetophenone (5.0 g, 42.00 mmol), acetic acid (2.4 mL, 42.00 mmol), and bromine (2.5 mL, 48.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (3.4 g, 41%) as a white crystal. 1H NMR (300 MHz, CDCl3) δ 4.47 (s, 2H), 7.51 (d, 2H, J=7.5 Hz), 7.63 (t, 1H, J=7.5 Hz), 8.00 (d, 2H, J=7.2 Hz).
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2.4 mL
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2.5 mL
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41%

Synthesis routes and methods II

Procedure details

The appropriate acetophenone (Intermediate A) was dissolved in diethyl ether, methylene chloride, or chloroform, and cooled to 0° C. Bromine (1.1 equiv) was dissolved in either methylenechloride or diethyl ether and added to the solution of acetophenone via a dropping funnel. After the addition of bromine was complete 2 drops of acetic acid were added and the solution was warmed to room temperature. Solvent was removed under reduced pressure to provide crude 2-bromoacetophenone (Intermediate B) which was generally used without further purification.
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Synthesis routes and methods III

Procedure details

4-Phenoxyacetophenone was brominated with bromine according to Method A to provide the desired α-bromoacetophenone, which was condensed with 2-amino-13,4,-thiadiazole-5-sulfonamide according to method C, to provide compound 87 as an off white solid. 1H NMR (200 MHz, DMSO-d6) δ 8.82 (s, 1H), 8.71 (s, 2H), 7.90 (d, J=7.9 Hz, 2H), 7.40 (t, J=7.3 Hz, 2H), 7.07 (t, J=7.3 Hz, 1H), 7.08-7.03 (m, 6H).
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Synthesis routes and methods IV

Procedure details

Bromine (160 mg, 1 mmol) was added dropwise to a stirred solution of an 1-(3,4,5-trimethoxyphenyl)ethanone (210 mg, 1 mmol) in ethanol (30 mL) and the solution was stirred at 0° C. for 1 h and then poured into water to form a precipitate. This was recrystallized from ethanol to give bromoacetophenone (70%) and used directly for next step. A mixture of bromoacetophenone (288 mg, 1 mmol) and benzothioamide (137 mg, 1 mmol) in ethanol was refluxed for 1 h. The reaction mixture was concentrated in vacuo and purified with flash column to give 2i (167 mg, 51.1%). 1H NMR (500 MHz, CDCl3) δ 8.05-8.03 (m, 2H), 7.48-7.44 (m, 3H), 7.41 (s, 1H), 7.22 (s, 2H), 3.97 (s, 6H), 3.89 (s, 3H). MS (ESI) m/z 350.1 (M+Na)+.
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160 mg
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210 mg
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30 mL
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Synthesis routes and methods V

Procedure details

Triethylamine (17.0 g, 0.168 mol) is added in one portion to allyl bromide (105.9 g, 0.875 mol) under a nitrogen atmosphere. The resulting white emulsion gives an exotherm to 70° C. and becomes a thick white solid mass within 5 minutes. The solution formed with the addition of ~100 ml of DMF is stirred for 1 hour at 70°-95° C. A solution of 4'-amino-2-bromo-3',5'-dichloroacetophenone (25.0 g, 0.088 mol) in 50 ml of DMF is added in one portion and the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours. The progress of the reaction is frequently checked by thin layer chromatography (SiO2 /CH2Cl2 /hexanes (1/1)) since prolonged heating results in the decomposition of both starting material and products. The reaction mixture is poured into 1.51 of H2O and is stirred for 0.5 hours. After a second aqueous trituration, the residual brown semi-solids are stirred with ~150 ml of CCl4 for 0.5 hours to form a suspension. The yellowish-brown solids are collected by filtration and are air dried to give 14.9 g (59.6%) of recovered phenacyl bromide starting material. The CCl4 filtrate is stirred with MgSO4, filtered and concentrated to yield 9.42 g of a brown syrup. Gradient elution (hexanes/CH2Cl2 (10/0→8/2) flash chromatography on a 9"×2" column of Silica Gel 60 gives two major fractions:
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17 g
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105.9 g
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25 g
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50 mL
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SiO2 CH2Cl2 hexanes
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Retrosynthesis Analysis

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